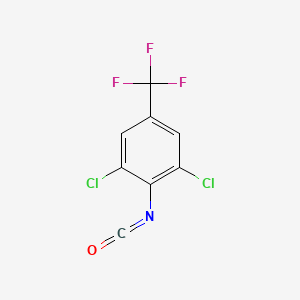

2-Thiophen-2-yl-benzamide

Overview

Description

2-Thiophen-2-yl-benzamide is a chemical compound . It is used in the manufacturing of various products and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of compounds similar to 2-Thiophen-2-yl-benzamide involves reactions such as N-acylation . For instance, a compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another study reported the synthesis of Ni(II) and Zn(II) complexes with a Schiff base obtained through the condensation of 2-aminobenzamide with thiophene-2-carbaldehyde .Molecular Structure Analysis

The molecular structure of compounds similar to 2-Thiophen-2-yl-benzamide has been analyzed using various techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized using these techniques .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Thiophen-2-yl-benzamide have been studied. For instance, a study reported the implementation of a virtual fragment screening approach of aromatic bromides, which are modifiable by the Suzuki-Miyaura reaction, to develop tighter mPGES-1 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Thiophen-2-yl-benzamide include its molecular formula, molecular weight, melting point, boiling point, and density .Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, including compounds like 2-Thiophen-2-yl-benzamide, have been studied for their antimicrobial properties. They have shown potential in inhibiting the growth of various bacteria and fungi, which could lead to new treatments for infections .

Analgesic and Anti-inflammatory Uses

These compounds also exhibit analgesic and anti-inflammatory activities, suggesting they could be developed into new pain relievers or anti-inflammatory medications .

Antitumor Activity

There is evidence that thiophene derivatives can act as antitumor agents, offering a possible pathway for cancer treatment research .

Anti-HSV Activity

Some studies indicate that thiophene derivatives might have activity against the herpes simplex virus (HSV), presenting another avenue for therapeutic application .

Applications in Polymers and Dyes

Beyond medical applications, these compounds are also used in the synthesis of polymers and dyes, contributing to material science advancements .

Liquid Crystals

Their structural properties make them suitable for use in the development of liquid crystals, which are crucial components in electronic displays .

Corrosion Inhibitors

In industrial applications, thiophene derivatives can serve as corrosion inhibitors, helping to protect metals from degradation .

Light-Emitting Diodes (LEDs)

Lastly, they are utilized in the fabrication of light-emitting diodes (LEDs), which are essential for modern lighting and display technologies .

Future Directions

The future directions for research on compounds similar to 2-Thiophen-2-yl-benzamide could involve further optimization towards the development of new anticancer agents . Additionally, more studies could be conducted to understand their mechanism of action and potential applications in different fields.

Mechanism of Action

Target of Action

Related compounds such as benzo[b]thiophene-diaryl urea derivatives have shown potential anticancer effects, suggesting that they may target cancer cell lines .

Mode of Action

Similar compounds have been found to exhibit antiproliferative activities on cancer cell lines

Biochemical Pathways

This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the suppression of tumor growth .

Pharmacokinetics

Related compounds have been synthesized and evaluated for their anticancer activities , suggesting that they may have favorable ADME properties for therapeutic use.

Result of Action

Related compounds have shown significant anti-tumor activities against various cancer cell lines

Action Environment

The synthesis of related compounds has been achieved under various conditions , suggesting that the action of 2-Thiophen-2-yl-benzamide might also be influenced by environmental factors.

properties

IUPAC Name |

2-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVQJASFECRRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

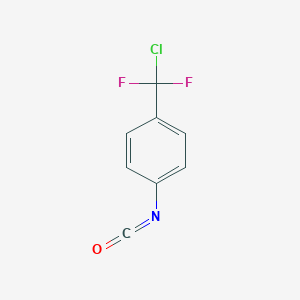

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)